2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol
Overview
Description
2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol is a complex organic compound characterized by a fused benzothiazole ring with a butadiene linker and an aminophenyl group. Its unique structure endows it with interesting physical and chemical properties, making it relevant in various scientific fields including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the butadiene linker and finally the aminophenyl group. Common reagents include thionyl chloride, aniline, and crotonaldehyde, under conditions such as reflux or room temperature reactions.
Industrial Production Methods
For industrial production, the synthesis process is scaled up and optimized for higher yield and purity. This often involves continuous flow reactors, automated reaction monitoring, and purification techniques like column chromatography or recrystallization to ensure the product meets the necessary standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: It can be reduced to form more saturated analogs, altering its electronic properties.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed on the benzothiazole or butadiene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen (H2) with a palladium (Pd) catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Bromine (Br2) for bromination, sodium methoxide (NaOCH3) for methoxylation.
Major Products
Oxidation Products: Quinone derivatives, which may have altered electronic and reactive properties.
Reduction Products: More saturated compounds with potentially different biological activities.
Substitution Products: Various substituted derivatives, useful in further functionalization and applications.
Scientific Research Applications
Chemistry
Catalysis: The compound's structure allows it to act as a ligand in catalytic cycles, facilitating various chemical transformations.
Organic Electronics: Its conjugated system is useful in the design of organic semiconductors.
Biology
Fluorescent Probes: It is used in the development of fluorescent probes for biological imaging due to its photophysical properties.
Enzyme Inhibition:
Medicine
Therapeutics: Investigated for its potential as a pharmaceutical agent in treating diseases like cancer and infectious diseases.
Diagnostic Tools: Used in diagnostic assays due to its reactive nature with biological molecules.
Industry
Materials Science: Applied in the development of advanced materials such as polymers and composites.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects through interactions with biological targets, such as enzymes or receptors. Its molecular structure allows it to fit into the active sites of certain proteins, inhibiting their activity or altering their function. This can trigger a cascade of biochemical events, affecting cellular processes and pathways.
Comparison with Similar Compounds
2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol is unique due to its combination of a benzothiazole ring and a butadiene linker. Similar compounds include:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole.
Butadiene Derivatives: Compounds like 1,4-diphenyl-1,3-butadiene.
Aminophenyl Compounds: Such as para-aminophenol.
Its uniqueness lies in the synergy of these moieties, offering a distinct set of properties and applications that are not observed in the individual components or other similar compounds.
Properties
IUPAC Name |
2-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]-1,3-benzothiazol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c18-13-7-5-12(6-8-13)3-1-2-4-17-19-15-10-9-14(20)11-16(15)21-17/h1-11,20H,18H2/b3-1+,4-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTODSRYFNFWBC-ZPUQHVIOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC2=NC3=C(S2)C=C(C=C3)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C2=NC3=C(S2)C=C(C=C3)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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